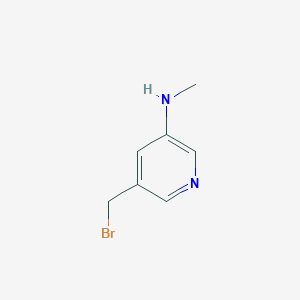

5-(Bromomethyl)-N-methyl-3-pyridinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(Bromomethyl)-N-methyl-3-pyridinamine is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyridine ring, along with a methyl group on the nitrogen atom. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-N-methyl-3-pyridinamine typically involves the bromination of N-methyl-3-pyridinamine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4). The reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods

For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For instance, the use of hydrobromic acid (HBr) and paraformaldehyde in acetic acid (AcOH) has been reported to minimize the generation of toxic byproducts and improve the overall yield .

Análisis De Reacciones Químicas

Types of Reactions

5-(Bromomethyl)-N-methyl-3-pyridinamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Azobisisobutyronitrile (AIBN): Radical initiator for bromination.

Hydrobromic Acid (HBr) and Paraformaldehyde: Used in bromomethylation reactions.

Major Products Formed

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Pyridine N-Oxides: Formed through oxidation reactions.

Coupled Products: Formed through Suzuki-Miyaura coupling reactions.

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

The synthesis of 5-(Bromomethyl)-N-methyl-3-pyridinamine typically involves the bromination of N-methyl-3-pyridinamine, followed by the introduction of the bromomethyl group. This compound serves as a precursor for synthesizing various derivatives through reactions such as Suzuki cross-coupling and other coupling reactions with arylboronic acids. These derivatives have shown promising biological activities, enhancing their applicability in drug development .

Biological Activities

Antiviral Activity : Research indicates that compounds derived from this compound exhibit significant antiviral properties. For instance, studies have shown that certain derivatives can act as allosteric inhibitors of viral proteases, including those from flaviviruses such as Zika and dengue . The structure-activity relationship (SAR) studies highlight that modifications to the pyridine ring can enhance inhibitory potency against these viruses.

Antimicrobial Properties : The compound also demonstrates antimicrobial activity against various pathogens. In vitro studies suggest that derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against resistant strains, making them candidates for further development in antimicrobial therapies .

Anti-thrombolytic and Biofilm Inhibition : Some studies have reported the anti-thrombolytic effects of pyridine derivatives synthesized from this compound. These compounds showed potential in inhibiting clot formation, which is crucial for developing treatments for thrombotic disorders . Additionally, biofilm inhibition studies reveal that certain derivatives can disrupt biofilm formation in pathogenic bacteria, which is vital for treating chronic infections associated with biofilms .

Case Study 1: Antiviral Development

A recent study focused on the antiviral properties of a series of pyridine derivatives based on this compound. Compounds were screened for their ability to inhibit Zika virus replication in cellular models. The most potent analogs exhibited EC_50 values ranging from 300 to 600 nM, indicating their potential as therapeutic agents against flavivirus infections .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of various synthesized derivatives against common bacterial strains. The results indicated that specific modifications to the bromomethyl group significantly enhanced antibacterial efficacy, with some compounds achieving MIC values lower than those of standard antibiotics like ciprofloxacin .

| Compound Name | Activity Type | MIC (µg/ml) | Reference |

|---|---|---|---|

| This compound | Antiviral | <600 | |

| Derivative A | Antimicrobial | <12.5 | |

| Derivative B | Anti-thrombolytic | Effective |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | IC50 (µM) | Comments |

|---|---|---|

| Compound X | 0.39 | High potency |

| Compound Y | 2.14 | Moderate potency |

| Compound Z | >10 | Inactive due to acetylation |

Mecanismo De Acción

The mechanism of action of 5-(Bromomethyl)-N-methyl-3-pyridinamine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors .

Comparación Con Compuestos Similares

Similar Compounds

5-Bromo-N-methyl-3-nitropyridin-2-amine: Another brominated pyridine derivative with different functional groups.

3-(Bromomethyl)indole: A bromomethylated indole compound with similar reactivity.

Uniqueness

5-(Bromomethyl)-N-methyl-3-pyridinamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Actividad Biológica

5-(Bromomethyl)-N-methyl-3-pyridinamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C7H8BrN, with a molecular weight of 202.05 g/mol. The compound features a bromomethyl group attached to a pyridine ring, which is significant for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrN |

| Molecular Weight | 202.05 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the bromination of N-methyl-3-pyridinamine under controlled conditions. This process often utilizes solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

Anticancer Activity

Pyridine derivatives are often explored for their anticancer potential. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. The mechanism may involve the inhibition of specific enzymes or pathways associated with cancer progression .

The proposed mechanism of action for this compound includes:

- Enzyme Inhibition: The compound may inhibit enzymes involved in DNA replication or repair, leading to increased apoptosis in cancer cells.

- DNA Intercalation: Similar compounds have shown the ability to intercalate into DNA, disrupting its structure and function, which could lead to cell death .

Case Studies and Research Findings

- Antimicrobial Efficacy: A study demonstrated that pyridine derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antimicrobial potential.

- Anticancer Studies: In vitro studies on related compounds have shown that they can induce apoptosis in cancer cell lines such as HL-60 and L-1210. These findings suggest that this compound might also exhibit similar effects, warranting further investigation .

- Toxicological Assessments: Toxicity studies are essential for understanding the safety profile of new compounds. Preliminary assessments indicate that while some pyridine derivatives can be toxic at high concentrations, the specific toxicity profile for this compound remains to be thoroughly evaluated .

Propiedades

Fórmula molecular |

C7H9BrN2 |

|---|---|

Peso molecular |

201.06 g/mol |

Nombre IUPAC |

5-(bromomethyl)-N-methylpyridin-3-amine |

InChI |

InChI=1S/C7H9BrN2/c1-9-7-2-6(3-8)4-10-5-7/h2,4-5,9H,3H2,1H3 |

Clave InChI |

RRVDIYDGPDEAKU-UHFFFAOYSA-N |

SMILES canónico |

CNC1=CN=CC(=C1)CBr |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.